molecular formula C10H17N3O2 B13553724 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13553724
M. Wt: 211.26 g/mol
InChI Key: SMGBJKMNEKEURJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 5-position and a propylamino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution at the 5-Position: The methyl group can be introduced at the 5-position of the pyrazole ring through alkylation using methyl iodide in the presence of a strong base like sodium hydride.

    Introduction of the Propylamino Group: The propylamino group can be introduced by reacting the pyrazole derivative with propylamine under reflux conditions.

    Formation of the Propanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the amino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1H-pyrazol-3-yl)acetamide: A similar compound with an acetamide group instead of the propanoic acid chain.

    3-(5-Methyl-1H-pyrazol-1-yl)aniline: A compound with an aniline group instead of the propylamino group.

Uniqueness

3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to its specific substitution pattern and the presence of both the propylamino and propanoic acid functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(5-methylpyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-5-11-9(10(14)15)7-13-8(2)4-6-12-13/h4,6,9,11H,3,5,7H2,1-2H3,(H,14,15)

InChI Key

SMGBJKMNEKEURJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=CC=N1)C)C(=O)O

Origin of Product

United States

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